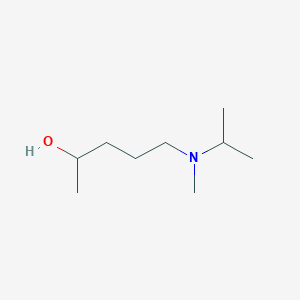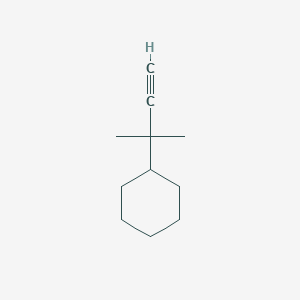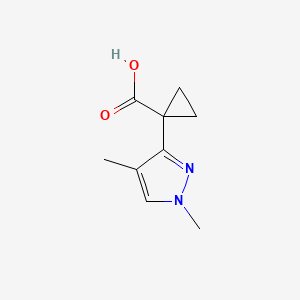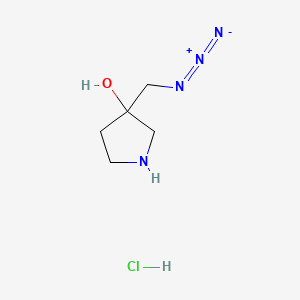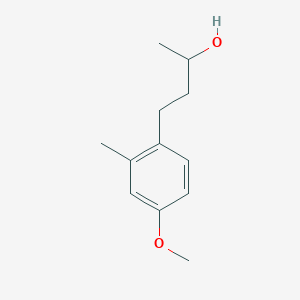
4-(4-Methoxy-2-methylphenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxy-2-methylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O2 It is a derivative of butanol, featuring a methoxy and methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2-methylphenyl)butan-2-ol typically involves the alkylation of 4-methoxy-2-methylphenyl with butan-2-ol. One common method includes the use of a Grignard reagent, where 4-methoxy-2-methylphenyl magnesium bromide reacts with butan-2-one under anhydrous conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde derivatives. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-2-methylphenyl)butan-2-ol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides, amines, or thiols
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Alkanes, Alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
4-(4-Methoxy-2-methylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-2-methylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-2-butanol
- 4-(4-Methoxy-phenyl)-2-methyl-butan-2-ol
- 2-(4-Methoxyphenyl)ethanol
Uniqueness
4-(4-Methoxy-2-methylphenyl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-(4-methoxy-2-methylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-9-8-12(14-3)7-6-11(9)5-4-10(2)13/h6-8,10,13H,4-5H2,1-3H3 |
InChI Key |
DXIXRNMFCJFYTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


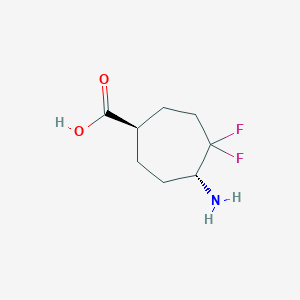
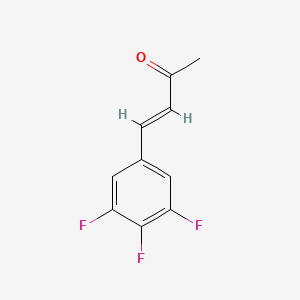

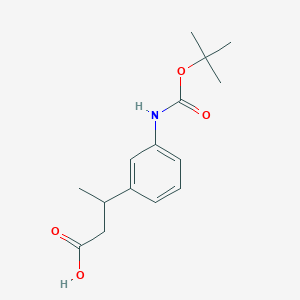
![Ethyl2-[(2-hydroxyethyl)amino]acetatehydrochloride](/img/structure/B13587026.png)

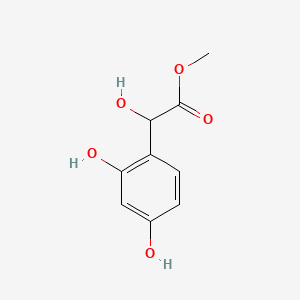
![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13587053.png)

